molecular formula C7H6FNO4S B13645229 Methyl 3-(fluorosulfonyl)picolinate

Methyl 3-(fluorosulfonyl)picolinate

Cat. No.: B13645229
M. Wt: 219.19 g/mol
InChI Key: FCPPGSNQGBTBQS-UHFFFAOYSA-N
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Description

Methyl 3-(fluorosulfonyl)picolinate (compound 1s in ) is a heteroaromatic ester featuring a fluorosulfonyl (-OSO₂F) group at the 3-position of the pyridine ring and a methyl ester at the 2-position. This compound is synthesized via reaction of methyl 3-hydroxypyridine-2-carboxylate with a fluorosulfonylating agent, followed by purification using silica gel chromatography . It exists as a colorless, oxygen-sensitive oil under standard conditions. The fluorosulfonyl group imparts high electrophilicity, making it a reactive intermediate in organic synthesis, particularly in cross-coupling reactions and as a precursor for sulfonate esters.

Key structural characteristics include:

  • Molecular formula: C₇H₆FNO₅S.
  • Functional groups: Fluorosulfonyl (-OSO₂F), methyl ester (-COOCH₃).
  • Reactivity: The fluorosulfonyl group acts as a leaving group, enabling nucleophilic substitution or elimination reactions.

Properties

Molecular Formula

C7H6FNO4S

Molecular Weight

219.19 g/mol

IUPAC Name

methyl 3-fluorosulfonylpyridine-2-carboxylate

InChI

InChI=1S/C7H6FNO4S/c1-13-7(10)6-5(14(8,11)12)3-2-4-9-6/h2-4H,1H3

InChI Key

FCPPGSNQGBTBQS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=N1)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(fluorosulfonyl)picolinate typically involves the introduction of a fluorosulfonyl group to the picolinate structure. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and allows for the production of sulfonyl fluorides under mild conditions . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorosulfonylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(fluorosulfonyl)picolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides .

Mechanism of Action

The mechanism of action of methyl 3-(fluorosulfonyl)picolinate involves its interaction with specific molecular targets. The fluorosulfonyl group is known for its electrophilic nature, allowing it to react with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, making it a valuable tool in chemical biology and drug discovery .

Comparison with Similar Compounds

Ethyl 4-((fluorosulfonyl)oxy)benzoate (1q)

  • Structure : Benzene ring with fluorosulfonyl (-OSO₂F) at the 4-position and ethyl ester (-COOCH₂CH₃) at the 1-position.
  • Synthesis : Derived from ethyl 4-hydroxybenzoate .
  • Reactivity : Similar to 1s , but the benzene ring lacks the electron-withdrawing nitrogen of pyridine, reducing electrophilicity.
  • Applications : Less reactive in nucleophilic aromatic substitution compared to 1s due to lower ring activation.

Methyl 3-((fluorosulfonyl)oxy)thiophene-2-carboxylate (1r)

  • Structure : Thiophene ring with fluorosulfonyl (-OSO₂F) at the 3-position and methyl ester (-COOCH₃) at the 2-position.
  • Synthesis : Prepared from methyl 3-hydroxythiophene-2-carboxylate .
  • Reactivity : The thiophene ring’s sulfur atom enhances aromatic stability but reduces electrophilicity compared to pyridine.
  • Applications : More suited for thiophene-based polymer chemistry rather than cross-coupling reactions.

Methyl 3-((2-formyl-4-methoxyphenoxy)methyl)picolinate (5)

  • Structure: Pyridine ring with a methoxy-substituted phenoxymethyl group at the 3-position and methyl ester at the 2-position ().
  • Reactivity : The formyl (-CHO) and methoxy (-OCH₃) groups enable condensation and hydrogen bonding, unlike the electrophilic fluorosulfonyl group in 1s .
  • Purity : All analogues in exhibit ≥98% HPLC purity, comparable to 1s , which is purified via silica gel chromatography .

Methyl 3-(diMethoxyMethyl)picolinate

  • Structure : Pyridine ring with a dimethoxymethyl (-CH(OCH₃)₂) group at the 3-position and methyl ester at the 2-position ().
  • Reactivity : The dimethoxymethyl group increases steric hindrance, reducing accessibility for nucleophilic attack compared to 1s .
  • Applications : Used in peptide synthesis as a protecting group, contrasting with 1s ’s role in sulfonate chemistry.

Physicochemical and Spectral Data Comparison

Compound Fluorosulfonyl Group Aromatic System IR (cm⁻¹, C=O) ^1H NMR (δ, ester -OCH₃) Stability
Methyl 3-(fluorosulfonyl)picolinate Yes Pyridine ~1720 ~3.90 (s, 3H) Oxygen-sensitive
Ethyl 4-((fluorosulfonyl)oxy)benzoate Yes Benzene ~1715 ~1.35 (t, 3H), ~4.35 (q, 2H) Stable in inert atmosphere
Methyl 3-((2-formyl-4-methoxyphenoxy)methyl)picolinate No Pyridine ~1705 ~3.85 (s, 3H) Stable at RT

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